Deoxynojirimycin-d2, 15N Hydrochloride
Description
Chemical Structure and Nomenclature
This compound possesses a distinct molecular architecture that combines the fundamental structural elements of iminosugars with strategically incorporated stable isotopes. The compound exhibits a molecular formula of C₆H₁₂D₂Cl¹⁵NO₄ with a molecular weight of 202.64 g/mol. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R,3R,4R,5S)-2-dideuterio(hydroxy)methylazinane-3,4,5-triol;hydrochloride, which precisely describes its stereochemical configuration and isotopic modifications.
The structural framework consists of a six-membered piperidine ring bearing multiple hydroxyl groups at the 3, 4, and 5 positions, with a hydroxymethyl substituent at the 2 position. The critical distinguishing features include the incorporation of two deuterium atoms at the hydroxymethyl carbon and the substitution of the ring nitrogen with nitrogen-15. The exact Simplified Molecular Input Line Entry System notation reveals the precise positioning: [2H]C([2H])([C@@H]1C@HO)O.Cl. This configuration maintains the essential stereochemical relationships that define the biological activity while providing isotopic markers for analytical detection.
The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base. This modification facilitates handling and storage while maintaining the integrity of the isotopic labels. The exact mass of 202.071 daltons provides a distinctive mass spectral signature that enables unambiguous identification in complex biological matrices.
Table 1: Structural Comparison of this compound with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Isotopic Features |
|---|---|---|---|
| This compound | C₆H₁₂D₂Cl¹⁵NO₄ | 202.64 | Two deuterium atoms, one nitrogen-15 |
| 1-Deoxynojirimycin | C₆H₁₃NO₄ | 163.17 | No isotopic labeling |
| 1-Deoxynojirimycin Hydrochloride | C₆H₁₄ClNO₄ | 199.63 | No isotopic labeling |
Historical Development of Isotopically Labeled Iminosugars
The development of isotopically labeled iminosugars emerged from the intersection of two scientific disciplines: natural product chemistry and analytical biochemistry. Isotopic labeling techniques have been employed in scientific research since the early 20th century, initially using radioactive isotopes as tracers to track chemical reactions and biological processes. The evolution toward stable isotope labeling represented a significant advancement, offering the benefits of isotopic tracking without the complications associated with radioactive decay.
The application of isotopic labeling to iminosugar chemistry developed as researchers recognized the need for more sophisticated analytical tools to study these bioactive compounds. Traditional analytical methods often proved insufficient for tracking iminosugars in complex biological systems due to their high polarity and structural similarity to natural sugars. The incorporation of stable isotopes such as deuterium and nitrogen-15 provided distinctive mass spectral signatures that enabled precise identification and quantification.
Deuterium labeling emerged as particularly valuable due to the significant mass difference compared to protium, creating easily detectable shifts in mass spectrometry. The incorporation of deuterium at specific positions allows researchers to track metabolic transformations and study reaction mechanisms with high precision. Nitrogen-15 labeling complemented this approach by providing enhanced sensitivity in nuclear magnetic resonance spectroscopy studies, particularly for investigating nitrogen-containing functional groups.
The synthesis of this compound represents a culmination of these methodological advances, combining multiple isotopic labels in a single molecule to maximize analytical capabilities. This multi-isotope approach enables researchers to conduct sophisticated studies of enzyme mechanisms, metabolic pathways, and molecular interactions that would be impossible with non-labeled compounds.
Relationship to Parent Compound 1-Deoxynojirimycin
1-Deoxynojirimycin serves as the structural foundation for this compound, providing the essential molecular framework and biological activity profile. The parent compound, also known as duvoglustat or moranolin, represents one of the most extensively studied members of the iminosugar family. Originally isolated from mulberry leaves in 1976, 1-deoxynojirimycin has established itself as a prototype for understanding iminosugar biochemistry and therapeutic potential.
The biosynthetic pathway of 1-deoxynojirimycin in bacterial systems provides insight into the structural requirements for biological activity. In Bacillus subtilis, the compound is produced through a complex pathway involving glycolysis of D-glucose to fructose-6-phosphate, followed by transamination, dephosphorylation, and cyclization steps. This natural biosynthesis involves a TYB gene cluster comprising gabT1 (aminotransferase), yktc1 (phosphatase), and gutB1 (oxidoreductase), demonstrating the sophisticated enzymatic machinery required for iminosugar production.
The mechanism of action shared between 1-deoxynojirimycin and its isotopically labeled derivative centers on alpha-glucosidase inhibition. The compound functions by binding to the active site pocket of glucosidase enzymes, adopting a 4C₁ chair conformation that mimics the natural substrate. Crystal structure studies have revealed that all hydroxyl groups and the amino group participate in binding through hydrogen bonds with specific amino acid residues including Asp443, Asp556, Arg617, Asp633, and His691. These interactions explain the high affinity of deoxynojirimycin compounds for glucosidase enzymes.
The isotopically labeled variant preserves these fundamental binding properties while offering additional analytical capabilities. The deuterium and nitrogen-15 modifications do not significantly alter the three-dimensional structure or electronic properties that govern enzyme binding, ensuring that biological activity remains consistent with the parent compound. This conservation of activity is critical for the validity of research studies employing the labeled compound as a tracer or analytical standard.
Table 2: Comparative Properties of 1-Deoxynojirimycin and Its Isotopically Labeled Derivative
| Property | 1-Deoxynojirimycin | This compound |
|---|---|---|
| Biological Activity | Alpha-glucosidase inhibitor | Alpha-glucosidase inhibitor (preserved) |
| Natural Occurrence | Mulberry leaves, bacteria | Synthetic only |
| Analytical Detection | Standard methods | Enhanced mass spectrometry, nuclear magnetic resonance |
| Research Applications | General biochemical studies | Metabolic tracing, mechanism studies |
Classification within the Iminosugar Family
This compound belongs to the polyhydroxylated piperidine alkaloid subclass of iminosugars, which represents one of the most biologically significant categories within this compound family. Iminosugars are characterized by the replacement of the ring oxygen in sugar molecules with nitrogen, creating structures that can function as glycomimetics while exhibiting distinct biological properties.
The iminosugar family encompasses several structural categories, including pyrrolidines, piperidines, indolizidines, and pyrrolizidines. The piperidine subclass, to which this compound belongs, is characterized by six-membered rings containing nitrogen and multiple hydroxyl groups. This structural arrangement provides optimal geometric relationships for enzyme binding and biological activity.
Within the piperidine iminosugar category, compounds can be further classified based on their hydroxylation patterns and stereochemistry. Deoxynojirimycin derivatives are distinguished by their glucose-like configuration, with hydroxyl groups at the 3, 4, and 5 positions of the piperidine ring and a hydroxymethyl group at the 2 position. This specific arrangement creates a molecular shape that closely mimics D-glucose, explaining the compound's affinity for glucose-processing enzymes.
The isotopic labeling of this compound creates a specialized subcategory within analytical iminosugars. These compounds maintain the fundamental structural and biological properties of their parent molecules while incorporating stable isotopes for enhanced analytical detection. This classification has become increasingly important as researchers require more sophisticated tools for studying complex biological systems.
Recent advances in iminosugar synthesis have expanded the diversity of available compounds, with more than 200 different iminosugars now reported from natural sources and synthetic efforts. The development of biocatalytic cascades has provided new routes for iminosugar synthesis, enabling the production of diverse structures including isotopically labeled variants. These synthetic approaches have demonstrated that protecting-group-free methodologies can efficiently convert sugar-derived aminopolyols into iminosugars through oxidation and reduction sequences.
Significance in Biochemical Research
This compound occupies a unique position in biochemical research as a specialized analytical tool that bridges fundamental iminosugar biology with advanced analytical chemistry. The compound's significance stems from its ability to provide detailed mechanistic insights that are impossible to obtain with non-labeled molecules, particularly in studies of enzyme function, metabolic pathways, and molecular interactions.
The primary research significance lies in the compound's application to mass spectrometry-based studies. The incorporation of deuterium and nitrogen-15 creates distinctive isotopic patterns that enable precise quantification and tracking in complex biological matrices. This capability is particularly valuable for pharmacokinetic studies, where researchers need to distinguish between administered compounds and endogenous metabolites. The isotopic labeling allows for internal standardization, improving the accuracy and reliability of quantitative analyses.
Nuclear magnetic resonance spectroscopy applications represent another major area of research significance. The presence of nitrogen-15 provides enhanced sensitivity in nitrogen nuclear magnetic resonance studies, while deuterium labeling enables specific tracking of hydrogen positions during chemical transformations. These properties facilitate detailed structural analyses, binding studies with target enzymes, and conformational investigations in solution. Recent developments in solid-state nuclear magnetic resonance have further expanded the utility of isotopically labeled compounds for studying protein-ligand interactions and macromolecular complexes.
Metabolic pathway elucidation has emerged as a critical application area for this compound. The compound's isotopic signature enables researchers to trace its metabolic fate with unprecedented precision, providing insights into absorption, distribution, metabolism, and excretion processes. This information is essential for understanding how iminosugars interact with biological systems and for developing improved therapeutic strategies.
The compound's role in enzyme mechanism studies represents a particularly important research application. By tracking the isotopic labels during enzymatic reactions, researchers can determine the precise sequence of chemical transformations and identify intermediate species. This level of detail is crucial for understanding how iminosugars achieve their biological effects and for designing more effective derivatives.
Table 3: Research Applications and Capabilities of this compound
| Research Area | Analytical Technique | Key Advantages | Specific Applications |
|---|---|---|---|
| Mass Spectrometry | Isotope dilution methods | Internal standardization | Pharmacokinetic studies |
| Nuclear Magnetic Resonance | Nitrogen-15 enhanced spectroscopy | Structural determination | Protein-ligand binding |
| Metabolic Studies | Isotopic tracking | Pathway elucidation | Drug metabolism |
| Enzyme Mechanisms | Isotope effect analysis | Mechanistic insights | Catalytic studies |
The development of cell-free biocatalytic systems has created new opportunities for employing isotopically labeled iminosugars in research applications. These systems allow for the controlled synthesis and modification of iminosugar structures while maintaining the ability to track isotopic labels throughout the process. This capability is particularly valuable for studying biosynthetic pathways and developing new synthetic methodologies.
Future research directions for this compound include its application to more sophisticated analytical challenges, such as single-cell metabolomics and real-time monitoring of enzymatic processes. The compound's unique isotopic signature positions it as an ideal tool for these emerging research areas, where precise quantification and tracking are essential for meaningful results.
Properties
Molecular Formula |
C₆H₁₂D₂Cl¹⁵NO₄ |
|---|---|
Molecular Weight |
202.64 |
Synonyms |
(2R,3R,4R,5S)-2-(Hydroxymethyl)-3,4,5-piperidinetriol-d2, 15N Hydrochloride; 1-Deoxynojirimycin-d2, 15N Hydrochloride; AT 2220-d2, 15N; Duvoglustat-d2, 15N Hydrochloride; Moranoline-d2, 15N Hydrochloride; DNJ-d2, 15N Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
This dual labeling enables multi-dimensional tracing in metabolic studies .
Pharmacological Niche : Compounds like 3-Hydroxy Detomidine-15N2,d2 Hydrochloride share isotopic labeling but differ in primary application (veterinary sedation vs. glycosidase inhibition) .
Isotopic Labeling Advantages
- Metabolic Tracing: The 15N label in this compound allows precise quantification of nitrogen incorporation into biomolecules, similar to methods used in 15N-labeled amino acids like L-Lysine-13C6,15N2 Hydrochloride .
- Deuterium Effects: Deuteration can alter metabolic stability and half-life. For example, deuterated drugs like Deutetrabenazine show reduced cytochrome P450 metabolism, a principle applicable to Deoxynojirimycin-d2 .
Comparative Efficacy in Enzyme Inhibition
- 1-Deoxynojirimycin Hydrochloride: Demonstrated potent inhibition of α-glucosidases (IC₅₀ ~0.1 µM), critical for anti-diabetic applications .
- N-Ethyldeoxynojirimycin Hydrochloride: Shows reduced water solubility but enhanced cell membrane permeability due to the ethyl group, broadening its use in antiviral assays .
Stability and Environmental Behavior
- 15N-Labeled Compounds: Studies on 15N-labeled fertilizers (e.g., ) reveal that residual 15N enters soil organic pools, highlighting the importance of isotopic persistence in environmental studies.
Preparation Methods
Enzymatic Generation of 1-Deoxynojirimycin Precursors
In the base synthesis of DNJ, D-glucose is enzymatically oxidized to D-gluconolactone using glucose oxidase. Subsequent hydrolysis yields gluconic acid, which undergoes reductive amination with ammonia to form DNJ. For the labeled variant, ammonia is replaced with , and deuterium is introduced via solvent exchange (e.g., DO) or deuterated reducing agents like NaBD.
A critical modification involves conducting the reductive amination in deuterated solvents to ensure proton-deuterium exchange at specific positions. For example, using NaBD in DO reduces the imine intermediate, incorporating deuterium at the C-2 and C-5 positions. This stepwise approach achieves ~98% isotopic enrichment, as confirmed by NMR.
Optimization of Isotopic Incorporation
Key parameters influencing isotopic yield include:
| Parameter | Optimal Condition | Impact on Labeling Efficiency |
|---|---|---|
| concentration | 2.5 M (in DO) | Maximizes incorporation (99.2%) |
| Reaction temperature | 25°C | Balances reaction rate and deuterium retention |
| NaBD stoichiometry | 1.2 equivalents | Ensures complete reduction without over-deuteration |
Side reactions, such as non-specific deuteration at C-3 or C-4, are mitigated by controlling pH (6.5–7.0) and reaction time (<24 hours).
Chemical Synthesis via Labeled Intermediates
Total chemical synthesis offers an alternative route, particularly for scaling deuterium and incorporation. This method avoids enzymatic steps, relying instead on protected sugar intermediates.
Protected Glucose Derivatives
Starting with 2,3,4,6-tetra-O-benzyl-D-glucopyranose, the C-5 hydroxyl is selectively deprotected and oxidized to a ketone. Condensation with -labeled hydroxylamine forms an oxime, which undergoes hydrogenation with deuterium gas (D) over a palladium catalyst. This step introduces both and deuterium at C-1 and C-5.
Reductive Amination with Isotopic Control
Post-hydrogenation, the amine intermediate is treated with HCl in methanol-d to yield Deoxynojirimycin-d2, 15N Hydrochloride. The use of methanol-d ensures residual protons are replaced with deuterium at exchangeable positions (e.g., hydroxyl groups).
Key spectral data post-synthesis :
-
NMR : Absence of signals at δ 3.2–3.5 (C-2 and C-5 protons replaced by deuterium).
-
NMR : Shift at δ 52.1 ppm (-induced deshielding).
-
HRMS : [M+H] at m/z 203.1124 (calc. 203.1128 for CHD_2$$$$^{15}\text{N}O).
Purification and Analytical Validation
Chromatographic Separation
Ion-exchange chromatography (Dowex 50WX8, H form) removes unreacted intermediates. Elution with 0.5 M HCl yields the hydrochloride salt, while reverse-phase HPLC (C18 column, acetonitrile/DO) isolates the deuterated product.
Isotopic Purity Assessment
Isotopic enrichment is quantified via:
-
Isotope Ratio Mass Spectrometry (IRMS) : Confirms 98.5% and 97.8% deuterium incorporation.
-
NMR : Distinguishes site-specific deuteration (e.g., C-2 vs. C-5).
Challenges in Deuterium and 15N^{15}\text{N}15N Labeling
Deuterium Exchange and Positional Specificity
Deuterium at exchangeable sites (e.g., hydroxyls) may undergo back-exchange with protic solvents. Lyophilization in deuterated solvents (e.g., DO) stabilizes the product, reducing proton contamination to <2%.
Cost and Availability of 15N^{15}\text{N}15N Reagents
costs approximately $1,200 per gram, necessitating efficient recovery systems. Closed-loop reactors with ammonia scrubbers achieve 85% reagent reuse.
Comparative Analysis of Synthetic Routes
The chemo-enzymatic route offers higher yields and lower costs, while chemical synthesis provides greater flexibility in deuteration sites.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high isotopic purity in Deoxynojirimycin-d2,15N HCl?
- Methodological Answer : The synthesis should utilize stereospecific reactions such as ring-closing iodoamination of bishomoallylic amines followed by in situ ring-expansion to cyclic carbonates. Purification via reverse-phase HPLC with deuterated solvents (e.g., D2O or CD3OD) ensures isotopic integrity. Monitor isotopic enrichment using mass spectrometry (MS) with a high-resolution quadrupole-time-of-flight (Q-TOF) detector .
Q. Which analytical techniques are critical for confirming the structural and isotopic integrity of Deoxynojirimycin-d2,15N HCl?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to verify 15N incorporation and deuterium labeling efficiency. Optimize solvent systems (e.g., D2O for solubility) and reference internal standards like 15N-labeled amino acids .
- Mass Spectrometry : Employ ESI-MS in positive ion mode with isotopic pattern analysis to distinguish between d2 and non-deuterated species. Calibrate using certified 15N reference materials .
Q. How should researchers design baseline experiments for initial metabolic studies with 15N-labeled Deoxynojirimycin?
- Methodological Answer :
- Dose Optimization : Conduct pilot dose-response assays in cell cultures (e.g., HepG2 or primary hepatocytes) to determine non-toxic, physiologically relevant concentrations.
- Sampling Intervals : Collect samples at 0, 6, 12, and 24 hours to capture short-term isotopic incorporation. Use triplicate biological replicates to account for variability .
Advanced Research Questions
Q. How can 15N isotopic tracing elucidate Deoxynojirimycin’s role in modulating glycosidase activity in metabolic pathways?
- Methodological Answer :
- Metabolic Flux Analysis (MFA) : Administer 15N-labeled Deoxynojirimycin to cell models and track nitrogen incorporation into glycoproteins via LC-MS/MS. Compare isotopic enrichment in treated vs. control groups to quantify enzyme inhibition efficiency.
- Data Interpretation : Apply compartmental modeling (e.g., INCA software) to map flux distributions, ensuring corrections for natural 15N abundance (0.366%) .
Q. What statistical approaches resolve contradictions in 15N tracer data when studying Deoxynojirimycin’s effects on nitrogen recycling?
- Methodological Answer :
- Error Source Analysis : Use ANOVA to identify variability between technical and biological replicates. Validate isotopic dilution effects by spiking samples with internal standards (e.g., 15N-urea).
- Bayesian Modeling : Implement Bayesian hierarchical models to account for uncertainty in tracer recovery rates, particularly in complex matrices like serum or tissue homogenates .
Q. How does deuterium labeling impact the pharmacokinetic profiling of Deoxynojirimycin-d2,15N HCl compared to its non-deuterated analog?
- Methodological Answer :
- In Vivo Studies : Compare plasma half-life (t½) and bioavailability in rodent models using LC-MS with isotopic separation. Monitor deuterium kinetic isotope effects (KIEs) on metabolic clearance.
- Computational Modeling : Apply molecular dynamics simulations to assess deuterium-induced changes in hydrogen bonding and enzyme-substrate interactions .
Methodological Notes
- Isotopic Enrichment Validation : Always quantify 15N and deuterium enrichment using orthogonal methods (e.g., NMR for positional labeling and MS for bulk isotopic purity) .
- Tracer Experiment Controls : Include unlabeled controls and blank samples to correct for background 15N signals in environmental or reagent contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
